![molecular formula C16H19NO3 B2472450 N-(3-(furan-2-yl)-3-hydroxypropyl)-2,5-dimethylbenzamide CAS No. 1421473-06-4](/img/structure/B2472450.png)
N-(3-(furan-2-yl)-3-hydroxypropyl)-2,5-dimethylbenzamide
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Overview
Description
The compound “N-(3-(furan-2-yl)-3-hydroxypropyl)-2,5-dimethylbenzamide” is a benzamide derivative with a furan ring and a hydroxypropyl group attached. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are commonly used in the synthesis of various pharmaceuticals . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The benzamide portion of the molecule would likely contribute to its planarity, while the furan ring could introduce some degree of non-planarity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amide, hydroxypropyl, and furan functional groups. Furan rings are known to undergo reactions such as electrophilic substitution and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar amide group could enhance its solubility in polar solvents .Scientific Research Applications
Antibacterial Activity
Furan derivatives have become essential in the search for new antibacterial agents due to their remarkable therapeutic efficacy. Researchers have explored the antibacterial potential of compounds containing furan moieties. Notably, the compound has been investigated for its antibacterial activity against both gram-positive and gram-negative bacteria . Further studies could explore its mechanism of action and potential clinical applications.
Urease Inhibition
Urease is an enzyme involved in urea hydrolysis, and its inhibition is relevant in various contexts, including agriculture and medicine. Some furan-based compounds have shown promising urease inhibitory effects . Exploring the impact of our compound on urease activity could contribute to this field.
Neuroprotective Potential
Given the diverse pharmacological effects of furan derivatives, it’s worth investigating their impact on neuroprotection. Neurodegenerative diseases are a significant global health concern, and compounds like N-(3-(furan-2-yl)-3-hydroxypropyl)-2,5-dimethylbenzamide might offer neuroprotective benefits.
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Mechanism of Action
Target of Action
Similar compounds with a furan nucleus have been found to exhibit antimicrobial activity . They demonstrate good antimicrobial activity against yeast-like fungi Candida albicans, Escherichia coli, and Staphylococcus aureus .
Mode of Action
Compounds with a furan nucleus are known to interact with their targets through various mechanisms, including electrophilic substitution . The corresponding O,C-diprotonated forms of the starting furan acids and esters should be reactive electrophilic species in these transformations .
Biochemical Pathways
Furan-containing compounds are known to exhibit a wide range of biological and pharmacological characteristics . They are involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It’s known that the reaction conditions can affect the outcomes of reactions involving similar compounds .
properties
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-2,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-11-5-6-12(2)13(10-11)16(19)17-8-7-14(18)15-4-3-9-20-15/h3-6,9-10,14,18H,7-8H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWOLLSXSKCNMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCCC(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(Furan-2-YL)-3-hydroxypropyl]-2,5-dimethylbenzamide |
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